

Spectroscopic Profile of N-(prop-2-yn-1-yl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *n*-(prop-2-yn-1-yl)acetamide

Cat. No.: B1361587

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **N-(prop-2-yn-1-yl)acetamide** (also known as N-propargylacetamide). Due to the limited availability of published experimental spectra for this specific molecule, this document combines predicted data from reliable sources with established spectroscopic principles to offer a detailed characterization. The information herein is intended to support research and development activities where this compound is of interest.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N-(prop-2-yn-1-yl)acetamide**. It is important to note that while the mass spectrometry data is based on predictions from established databases, the NMR and IR data are largely predictive, based on the analysis of functional groups and comparison with similar structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
-C≡CH	~ 2.2	Triplet (t)	~ 2.5
-NH-CH ₂ -C≡CH	~ 4.0	Doublet of triplets (dt)	J(H-H) ≈ 5.0, J(H-C≡CH) ≈ 2.5
-NH-	~ 6.0	Broad singlet	-
CH ₃ -C(O)-	~ 2.0	Singlet (s)	-

Disclaimer: The ¹H NMR data are predicted based on typical chemical shifts for similar functional groups. Experimental verification is recommended.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Carbon	Chemical Shift (δ , ppm)
CH ₃ -C(O)-	~ 23
-NH-CH ₂ -C≡CH	~ 29
-C≡CH	~ 80
-C≡CH	~ 72
-C(O)-	~ 170

Disclaimer: The ¹³C NMR data are predicted based on typical chemical shifts for similar functional groups. Experimental verification is recommended.

Table 3: IR Spectroscopic Data (Predicted)

Functional Group	Absorption Range (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium
C≡C-H Stretch	3250 - 3350	Strong, sharp
C-H Stretch (sp ³)	2850 - 3000	Medium
C≡C Stretch	2100 - 2260	Weak to medium
C=O Stretch (Amide I)	1630 - 1695	Strong
N-H Bend (Amide II)	1510 - 1570	Medium

Disclaimer: The IR data are predicted based on characteristic absorption frequencies of the functional groups present. Experimental verification is recommended.

Table 4: Mass Spectrometry Data (Predicted)

Adduct	m/z
[M+H] ⁺	98.0600
[M+Na] ⁺	120.0419
[M+K] ⁺	136.0159
[M+NH ₄] ⁺	115.0865

Data Source: Predicted data from PubChem CID 13865959.[\[1\]](#)

Experimental Protocols

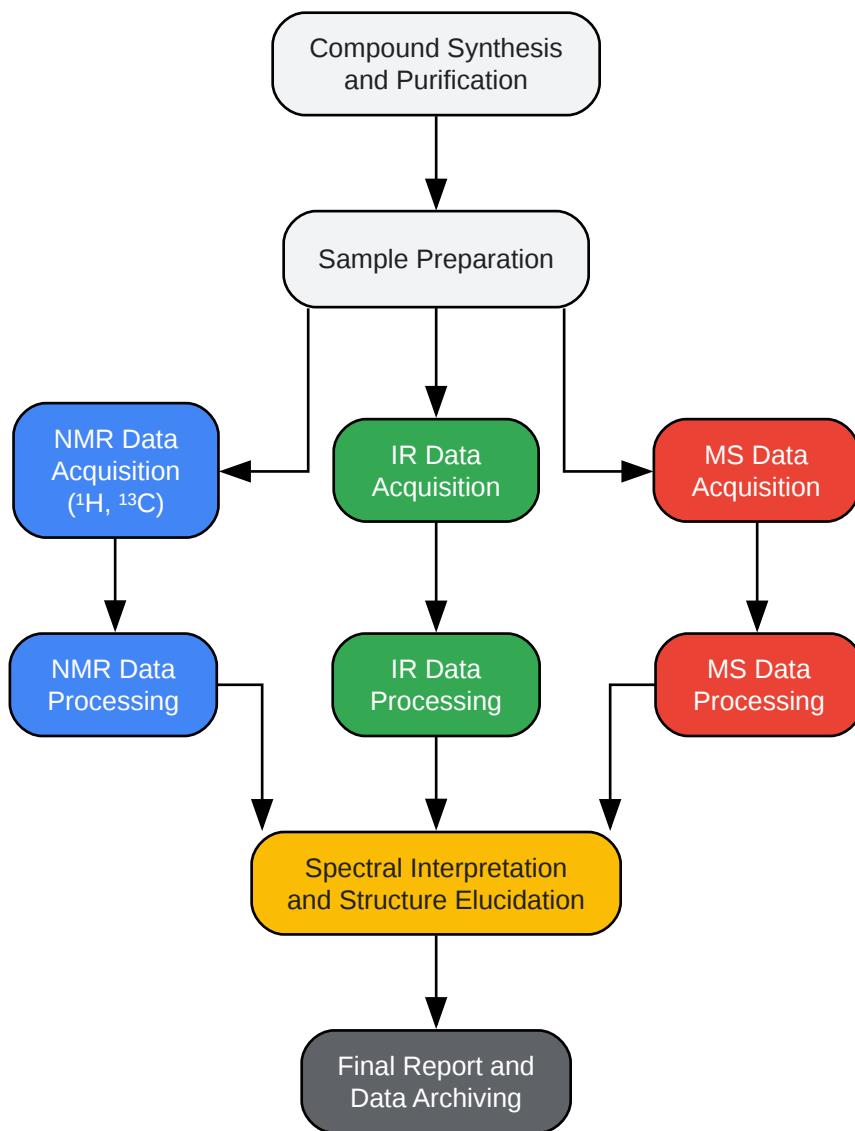
As specific experimental protocols for the acquisition of spectroscopic data for **N-(prop-2-yn-1-yl)acetamide** are not readily available, the following sections describe general methodologies for obtaining NMR, IR, and MS spectra for a small organic molecule of this type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **N-(prop-2-yn-1-yl)acetamide** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of approximately

5-10 mg/mL. A small amount of tetramethylsilane (TMS) would be added as an internal standard ($\delta = 0.00$ ppm). Both ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ^1H). For the ^1H NMR spectrum, standard acquisition parameters would be used. For the ^{13}C NMR spectrum, a proton-decoupled sequence would be employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy


The IR spectrum of **N-(prop-2-yn-1-yl)acetamide**, if it is a solid, would typically be obtained using the KBr pellet method. A small amount of the sample would be finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, if the sample is a liquid or can be dissolved in a suitable solvent (e.g., chloroform), a spectrum could be obtained using a liquid cell or as a thin film between salt plates (e.g., NaCl or KBr). The spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

For a relatively small and volatile molecule like **N-(prop-2-yn-1-yl)acetamide**, mass spectrometry could be performed using various ionization techniques. Electron Ionization (EI) would provide information on the molecular weight and fragmentation pattern. For this, the sample would be introduced into the mass spectrometer, often via a gas chromatograph (GC-MS), and bombarded with a high-energy electron beam. Alternatively, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) could be used to primarily determine the molecular weight with minimal fragmentation. For ESI, the sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - N-(prop-2-yn-1-yl)acetamide (C₅H₇NO) [pubchemlite.lcsb.uni.lu]

- To cite this document: BenchChem. [Spectroscopic Profile of N-(prop-2-yn-1-yl)acetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361587#spectroscopic-data-nmr-ir-ms-of-n-prop-2-yn-1-yl-acetamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com